(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol
CAS No.: 159679-68-2
Cat. No.: VC6909987
Molecular Formula: C14H12N2O
Molecular Weight: 224.263
* For research use only. Not for human or veterinary use.
![(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol - 159679-68-2](/images/structure/VC6909987.png)
Specification
CAS No. | 159679-68-2 |
---|---|
Molecular Formula | C14H12N2O |
Molecular Weight | 224.263 |
IUPAC Name | (2-phenylimidazo[1,2-a]pyridin-3-yl)methanol |
Standard InChI | InChI=1S/C14H12N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-9,17H,10H2 |
Standard InChI Key | PIAXUROOVXTADE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol, with alternative designations including 2-Phenylimidazo[1,2-a]pyridine-3-methanol and MFCD02182242 . Its CAS registry numbers are 87388-23-6 (primary) and 159679-68-2 (secondary), reflecting isomeric or synthetic variants .
Molecular Structure
The core structure comprises an imidazo[1,2-a]pyridine scaffold substituted with a phenyl group at position 2 and a hydroxymethyl group at position 3 (Fig. 1). This arrangement creates a planar aromatic system with potential for π-π stacking and hydrogen bonding .
Synthesis and Manufacturing
Key Synthetic Routes
A patent-pending method (CN109824665B) describes the synthesis of structurally related sulfonamide derivatives using (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol as a precursor . The reaction employs:
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Substrates: 2-Phenylimidazo[1,2-a]pyridine
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Oxidants: Potassium permanganate ()
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Solvents: Hexafluoroisopropanol/methanol (1:1 v/v)
This method achieves a 78% yield, demonstrating efficient C-H functionalization at the methyl position .
Optimization Strategies
Varying solvent ratios (e.g., 1:9 hexafluoroisopropanol/methanol) and temperatures (up to 130°C) can reduce reaction times to 8 hours while maintaining yields >70% . Catalytic systems involving di-tert-butyl peroxide () and sodium tert-butoxide () enhance regioselectivity .
Physicochemical Properties
Experimental Data
Property | Value | Source |
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Density (g/cm³) | 1.2 ± 0.1 | |
Molecular Weight (g/mol) | 224.258 | |
Exact Mass | 224.094955 | |
LogP (Octanol-Water) | 2.21 | |
Refractive Index | 1.647 |
Stability and Reactivity
The hydroxymethyl group (-CHOH) confers moderate polarity (LogP = 2.21) , balancing solubility in polar aprotic solvents (e.g., DMSO) and organic media. Oxidative stability is maintained below 200°C, as evidenced by thermal analysis .
Applications and Functional Derivatives
Pharmaceutical Intermediates
The compound serves as a key building block for benzenesulfonamide derivatives with demonstrated bioactivity . For example, N-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)benzenesulfonamide shows potential as a kinase inhibitor, with a melting point of 208–209°C and characteristic NMR peaks at δ 4.46 (s, 2H) for the methylene bridge .
Materials Science
As a specialty material , its rigid aromatic framework makes it suitable for:
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